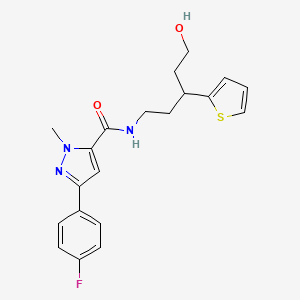

3-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2S/c1-24-18(13-17(23-24)14-4-6-16(21)7-5-14)20(26)22-10-8-15(9-11-25)19-3-2-12-27-19/h2-7,12-13,15,25H,8-11H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITWOXPPHGFMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC(CCO)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-5-carboxamide, a novel pyrazole derivative, has garnered attention due to its potential therapeutic applications. This compound is part of a broader class of pyrazole derivatives known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The compound's molecular formula is C15H16FN3O2S, with a molecular weight of approximately 331.37 g/mol. The structure features a pyrazole ring substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research has highlighted the following key biological activities associated with this compound:

-

Antiproliferative Activity :

- A study evaluated a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives against prostate cancer cell lines (LNCaP and PC-3). The compound exhibited significant antiproliferative effects, particularly against LNCaP cells, with an IC50 value of 18 μmol/L and a prostate-specific antigen (PSA) downregulation rate of 46% .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Case Studies

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives closely related to the target compound:

- Prostate Cancer Study :

- Inflammation Model :

- Antimicrobial Efficacy :

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

*Predicted using fragment-based methods.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Answer:

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes. Key steps include:

- Condensation reactions : Coupling the pyrazole core with fluorophenyl and thiophene-containing side chains via amidation or nucleophilic substitution .

- Reagent optimization : Use of phosphorus oxychloride (POCl₃) for cyclization and dimethylformamide (DMF) as a solvent to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

- Yield enhancement : Adjusting stoichiometry (1.2:1 molar ratio for nucleophilic agents) and refluxing under nitrogen to minimize side reactions .

Basic: Which spectroscopic and chromatographic methods are critical for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl at C3, methyl at N1). ¹⁹F NMR verifies fluorine substitution .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) to validate molecular formula .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Enzyme inhibition assays : Fluorescence-based or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ calculations .

- Cell viability studies : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Binding affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions .

Advanced: How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Answer:

Contradictions often arise from:

- Solubility vs. activity : Poor solubility may mask true potency. Use DMSO/cremophor EL vehicles and measure logP (e.g., >3 suggests lipophilicity) .

- Metabolic instability : LC-MS/MS identifies metabolites; modify labile groups (e.g., replace ester with amide) .

- Orthogonal assays : Validate hits using dual methods (e.g., SPR + cellular assay) to rule out false positives .

Advanced: What computational strategies predict binding modes and selectivity?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fluorophenyl in hydrophobic pockets) .

- MD simulations : GROMACS for stability analysis (≥50 ns trajectories) to assess binding pose retention .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors at the hydroxy-pentyl chain) .

Advanced: How can in vivo pharmacokinetics be evaluated for this compound?

Answer:

- Animal models : Administer via IV/oral routes in rodents (3 mg/kg dose); collect plasma at intervals (0–24 hr) .

- Bioanalysis : LC-MS/MS quantifies plasma concentrations; calculate AUC, Cmax, and t₁/₂ .

- Tissue distribution : Ex vivo organ homogenization to assess brain penetration or hepatic accumulation .

Advanced: What strategies improve synthetic scalability without compromising purity?

Answer:

- Flow chemistry : Continuous synthesis reduces batch variability and improves yield (e.g., amide coupling at 80°C) .

- Catalyst screening : Pd/C or Ni-based catalysts for selective hydrogenation of intermediates .

- Quality control : In-line PAT (process analytical technology) monitors reaction progression via FTIR .

Advanced: How do steric and electronic effects of the thiophene moiety influence activity?

Answer:

- Steric effects : Bulkier thiophene substituents (e.g., 5-methyl) may hinder target binding; compare IC₅₀ values of analogs .

- Electronic effects : Electron-rich thiophenes enhance π-stacking with aromatic residues (e.g., Tyr in kinases). DFT calculations quantify charge distribution .

Basic: What are the stability considerations for long-term storage?

Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .

- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can metabolic pathways be elucidated to guide derivatization?

Answer:

- Microsomal incubation : Human liver microsomes (HLM) + NADPH; identify Phase I metabolites via LC-HRMS .

- CYP450 inhibition assays : Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition potential .

- Metabolite synthesis : Prepare stable analogs (e.g., deuterated or fluorinated) to block oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.